Product packaging for 3,5-Bis(2-methylphenyl)-1,2,4-oxadiazole(Cat. No.:)

3,5-Bis(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11706633
M. Wt: 250.29 g/mol
InChI Key: NEKFVXXKLSFJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(2-methylphenyl)-1,2,4-oxadiazole is a synthetic small molecule based on the 1,2,4-oxadiazole heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . This compound features aromatic substitutions at both the 3 and 5 positions of the central 1,2,4-oxadiazole ring, a configuration designed to explore structure-activity relationships in biological screening. The 1,2,4-oxadiazole ring is renowned for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic profile of potential drug candidates . Research into 1,2,4-oxadiazole derivatives has revealed a broad spectrum of biological activities, making them valuable scaffolds for developing novel therapeutic agents. These activities include antimicrobial, anticancer, anti-inflammatory, and central nervous system effects, as documented in recent scientific literature . The specific pattern of substitution on the 1,2,4-oxadiazole core is a critical determinant of its biological function and potency . This product is provided for research purposes to investigate these potential applications and mechanisms of action. Researchers can utilize this compound in high-throughput screening assays, as a building block in the synthesis of more complex molecules, or for studying intermolecular interactions with biological targets through computational methods like molecular docking and dynamics simulations . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O B11706633 3,5-Bis(2-methylphenyl)-1,2,4-oxadiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3,5-bis(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H14N2O/c1-11-7-3-5-9-13(11)15-17-16(19-18-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

NEKFVXXKLSFJKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C

Origin of Product

United States

Synthetic Methodologies for 3,5 Bis 2 Methylphenyl 1,2,4 Oxadiazole and Diaryl 1,2,4 Oxadiazoles

Classical Approaches to 1,2,4-Oxadiazole (B8745197) Synthesis

The traditional syntheses of 1,2,4-oxadiazoles have long been cornerstones of heterocyclic chemistry, providing reliable and versatile methods for the construction of this important nucleus. These approaches are broadly categorized into two main pathways: the cyclization of amidoxime (B1450833) derivatives and the cycloaddition reactions involving nitrile oxides.

Amidoxime-Mediated Cyclization Routes

The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration step. nih.gov This route, often referred to as a [4+1] approach, combines a four-atom component from the amidoxime with a single atom from the carboxylic acid derivative. chim.it

The general process begins with the reaction of a nitrile with hydroxylamine to form an amidoxime. nih.govnih.gov This intermediate is then acylated with a carboxylic acid, acyl chloride, or anhydride. The resulting O-acylamidoxime undergoes intramolecular cyclization, often promoted by heat or a base, to yield the 1,2,4-oxadiazole ring. nih.govmdpi.com A variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), can be used to facilitate the initial condensation between the amidoxime and a carboxylic acid. chim.itnih.gov

The reaction conditions for this cyclization can vary significantly. For instance, the use of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) has been shown to be effective, reducing reaction times. rjptonline.org Microwave irradiation has also been employed to accelerate the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters, often in the presence of catalysts like NH₄F/Al₂O₃ or K₂CO₃, leading to good yields in very short reaction times. nih.gov

A notable challenge with the classical Tiemann and Krüger method, which uses acyl chlorides, is the potential formation of by-products. nih.gov However, the use of catalysts like pyridine can improve the efficacy of the synthesis. nih.gov

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides with Nitriles

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, represents another fundamental route to the 1,2,4-oxadiazole ring. chim.it This reaction involves the combination of a nitrile oxide with a nitrile. nih.govorganic-chemistry.org Nitrile oxides are highly reactive intermediates that can be generated in situ from various precursors, such as α-nitroketones or oximes. organic-chemistry.orgchem-station.com

One method involves the dehydration of α-nitroketones, derived from the nitration of alkynes, to produce nitrile oxides, which then react with nitriles in a subsequent 1,3-dipolar cycloaddition to form 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org The reactivity of nitriles in this cycloaddition can be low, but coordination to a metal center, such as platinum(IV), has been shown to significantly activate the nitrile group, allowing the reaction to proceed under mild conditions. nih.gov The resulting 1,2,4-oxadiazole can then be liberated from the metal complex. nih.gov

This cycloaddition is a powerful tool for creating substituted 1,2,4-oxadiazoles, and its efficiency has been demonstrated in the synthesis of various derivatives. chem-station.comnih.govmdpi.com

Advanced and Novel Synthetic Strategies for Diaryl-1,2,4-Oxadiazoles

Recent advancements in synthetic methodology have focused on improving the efficiency, atom economy, and substrate scope of 1,2,4-oxadiazole synthesis. These modern strategies include one-pot procedures, metal-catalyzed reactions, and transformations under highly acidic conditions.

One-Pot Parallel Synthesis Protocols for 3,5-Disubstituted 1,2,4-Oxadiazoles

To streamline the synthesis of 1,2,4-oxadiazole libraries for applications such as drug discovery, one-pot parallel synthesis methods have been developed. acs.org These protocols combine the multiple steps of the classical amidoxime route into a single, continuous process without the isolation of intermediates. nih.govacs.org

One such approach involves the in situ generation of an amidoxime from a nitrile and hydroxylamine, followed by condensation with a carboxylic acid and subsequent cyclodehydration. acs.org This three-step, one-pot procedure has been optimized for parallel chemistry, demonstrating a high success rate and moderate yields for a large library of compounds. acs.org The use of reagents like EDC and 1-hydroxy-7-azabenzotriazole (HOAt) in dimethylformamide (DMF) is common in these protocols. acs.org

Another efficient one-pot method utilizes a superbase medium, such as NaOH/DMSO, for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.govmdpi.com This approach offers a simple purification protocol and accommodates a range of functional groups, although reaction times can be long. nih.gov Microwave-assisted, solvent-free, one-pot reactions of nitriles, hydroxylamine, and Meldrum's acid or aldehydes also provide rapid access to 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.orgresearchgate.net

The table below summarizes various one-pot synthetic approaches for 3,5-disubstituted 1,2,4-oxadiazoles.

ReactantsReagents/ConditionsYieldsReference
Nitriles, Carboxylic Acids1. NH₂OH·HCl, TEA; 2. EDC, HOAt, DMF; 3. HeatModerate acs.org
Amidoximes, Carboxylic Acid EstersNaOH/DMSO, Room Temperature11-90% nih.gov
Amidoximes, Carboxylic AcidsVilsmeier Reagent, Triethylamine, CH₂Cl₂61-93% nih.gov
Nitriles, Hydroxylamine, Meldrum's AcidMicrowave, Solvent-freeGood to Excellent organic-chemistry.org

Metal-Catalyzed Oxidative Cyclizations of Amidines and Methylarenes

A novel approach to the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves a copper-catalyzed cascade reaction of amidines and methylarenes. nih.gov This one-pot oxidation–amination–cyclization tandem process operates under mild conditions and involves radical C–H bond oxidation by tert-butyl hydroperoxide (TBHP) and copper-catalyzed oxidative C–N, C–O, and N–O bond formation. nih.gov This method represents a significant departure from traditional routes by utilizing different starting materials.

Another oxidative cyclization strategy employs N-bromosuccinimide (NBS) to promote the cyclization of N-acyl amidines at room temperature, affording substituted 1,2,4-oxadiazoles in nearly quantitative yields. nih.govresearchgate.net This process is believed to proceed through an N-bromination intermediate, followed by dehydrobromination and N–O bond formation. nih.gov Oxidizing agents like iodine in the presence of a base have also been used for the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes. mdpi.com

Superacid-Mediated Transformations

A novel synthetic method for 1,2,4-oxadiazoles has been developed that utilizes a superacid, trifluoromethanesulfonic acid (TfOH). nih.gov This tandem reaction involves the interaction of nitroalkenes with arenes and nitriles in the presence of the superacid. nih.gov While this method provides excellent yields (around 90% in most cases) and has a very short reaction time (10 minutes), the use of a superacid necessitates starting materials that can withstand such harsh conditions, which can be a significant limitation. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. ias.ac.in The application of microwave irradiation in the synthesis of 1,2,4-oxadiazoles significantly reduces reaction times. For instance, the cyclization of O-acylamidoximes to form the oxadiazole ring can be achieved in a much shorter timeframe under microwave heating.

In one approach, a one-pot, two-step reaction can be performed where a carboxylic acid and an amidoxime are heated in a microwave reactor. The use of polymer-supported reagents in conjunction with microwave heating can further streamline the process. For example, using a polymer-supported carbodiimide (PS-Carbodiimide) facilitates the coupling of the carboxylic acid and amidoxime, and subsequent microwave irradiation at elevated temperatures promotes the cyclodehydration to the desired 1,2,4-oxadiazole. This method has been shown to be effective for a variety of alkyl and aryl carboxylic acids and amidoximes, often resulting in high yields. organic-chemistry.org

The key advantage of microwave heating lies in its ability to rapidly heat the reaction mixture to the required temperature for cyclization, a step that might take many hours under conventional heating. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 1,2,4-Oxadiazole Derivative organic-chemistry.org

Heating Method Coupling Reagent Temperature Time Yield
Conventional PS-Carbodiimide/HOBt 85°C 24 h 70%

Staudinger/Aza-Wittig Reactions for Bis-1,2,4-Oxadiazole Derivatives

A robust method for the synthesis of bis-1,2,4-oxadiazole derivatives involves a tandem Staudinger/aza-Wittig reaction sequence. nih.govchim.ittandfonline.com This approach provides an efficient route to symmetrical and asymmetrical bis-1,2,4-oxadiazoles. The core of this methodology is the reaction of an azide with a phosphine, typically triphenylphosphine, to generate an iminophosphorane intermediate (the Staudinger reaction). chim.itmdpi.com This intermediate then undergoes an intramolecular aza-Wittig reaction to form the heterocyclic ring. chim.it

In a common pathway, diazidoglyoxime esters are treated with triphenylphosphine in a solvent like anhydrous toluene. chim.it This forms a key iminophosphorane intermediate which is not isolated. chim.it Subsequent heating of the reaction mixture triggers an intramolecular aza-Wittig reaction, yielding the bis-1,2,4-oxadiazole product. chim.it This one-pot procedure is advantageous due to its operational simplicity and the use of readily available starting materials. chim.it

Another variation starts from diaziglyoxime, which is first treated with isocyanates to produce diazioxalimides. These intermediates then react with triphenylphosphine to form iminophosphoranes, which upon heating, cyclize to the diamino derivatives of bis-1,2,4-oxadiazole in high yields. nih.govtandfonline.com

Table 2: Examples of Bis-1,2,4-Oxadiazole Derivatives Synthesized via Staudinger/Aza-Wittig Reaction nih.gov

Starting Material Reagents Product Yield
Diaziglyoxime Phenyl isocyanate, then PPh₃ N¹,N³-diphenyl-3,3'-bi(1,2,4-oxadiazole)-5,5'-diamine 85%
Diaziglyoxime Ethyl isocyanate, then PPh₃ N¹,N³-diethyl-3,3'-bi(1,2,4-oxadiazole)-5,5'-diamine 72%

Regioselectivity and Stereocontrol in 3,5-Diaryl-1,2,4-Oxadiazole Formation

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through two primary, classical routes, the choice of which dictates the final regiochemistry of the product. chim.it

1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. In this reaction, the R¹ substituent of the starting nitrile becomes attached to the C(5) position of the resulting 1,2,4-oxadiazole ring. chim.it

Amidoxime Route: This is the more widely applied method and involves the acylation of an amidoxime with a carboxylic acid derivative (like an acyl chloride or anhydride), followed by cyclodehydration. chim.itresearchgate.net In this pathway, the R¹ group from the nitrile used to prepare the amidoxime is found at the C(3) position of the oxadiazole ring. chim.it

Therefore, by selecting the appropriate starting nitrile for either the nitrile oxide or the amidoxime, a high degree of regiocontrol can be exerted, allowing for the specific synthesis of either the 3,5- or 5,3-diaryl regioisomer.

Stereocontrol becomes relevant when substituents on the aryl rings or attached to the oxadiazole ring can exist as different stereoisomers. For instance, in the hydroarylation of 5-acetylenyl-1,2,4-oxadiazoles, the reaction can lead to the formation of E/Z isomers of 5-(2,2-diarylethenyl)-3-aryl-1,2,4-oxadiazoles. beilstein-journals.org The control over which stereoisomer is formed is a key aspect of stereocontrol in the functionalization of pre-formed oxadiazole rings.

Development of Efficient Purification and Isolation Techniques for Diaryl-1,2,4-Oxadiazoles

The purification and isolation of diaryl-1,2,4-oxadiazoles are critical steps to obtain compounds of high purity for subsequent applications. Standard chromatographic and non-chromatographic methods are employed.

Liquid-Liquid Extraction: This technique is often used as a primary work-up step. For example, after a reaction, the mixture can be diluted with water and a suitable organic solvent (like ethyl acetate) to extract the product. Washing with acidic or basic aqueous solutions can help remove unreacted starting materials and byproducts. nih.gov The use of 1,1'-carbonyldiimidazole (CDI) as a reagent for both formation and cyclodehydration of O-acyl benzamidoximes facilitates purification by simple liquid-liquid extraction and filtration. nih.gov

Column Chromatography: This is a widely used method for purifying 1,2,4-oxadiazole derivatives. Silica gel is the common stationary phase, and a variety of solvent systems can be used as the mobile phase (eluent). A common eluent system is a mixture of hexane and ethyl acetate in varying ratios (e.g., 9:1 or 6:1). ias.ac.inmdpi.com This technique is particularly useful for separating the desired product from closely related impurities or unreacted starting materials.

Recrystallization: For solid products, recrystallization is an effective method for achieving high purity. The crude product is dissolved in a suitable hot solvent (or solvent mixture), and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. Ethanol and mixtures of ethanol/water are commonly used solvents for the recrystallization of 1,2,4-oxadiazole derivatives. nih.gov

The choice of purification method depends on the physical properties of the target compound (solid or oil), the nature of the impurities, and the scale of the reaction.

Table 3: Mentioned Compound Names

Compound Name
3,5-Bis(2-methylphenyl)-1,2,4-oxadiazole
N¹,N³-diphenyl-3,3'-bi(1,2,4-oxadiazole)-5,5'-diamine
N¹,N³-diethyl-3,3'-bi(1,2,4-oxadiazole)-5,5'-diamine
N¹,N³-bis(4-chlorophenyl)-3,3'-bi(1,2,4-oxadiazole)-5,5'-diamine

Reactivity and Mechanistic Investigations of 1,2,4 Oxadiazole Systems

Electrophilic and Nucleophilic Reactivity Profiles of the 1,2,4-Oxadiazole (B8745197) Ring

The electronic structure of the 1,2,4-oxadiazole ring governs its reactivity towards electrophiles and nucleophiles. The ring itself is generally considered electron-deficient and is largely inert to standard electrophilic substitution reactions such as halogenation or nitration. chemicalbook.com Conversely, the carbon atoms of the ring, C3 and C5, exhibit significant electrophilic character. chim.it This makes them susceptible to attack by nucleophiles, often leading to ring-opening reactions.

The nucleophilic character of the ring is associated with the pyridine-like nitrogen atom at the N4 position. psu.edu However, the primary reactivity pathway for many 1,2,4-oxadiazoles, including 3,5-diaryl derivatives, involves nucleophilic attack at the ring carbons. chim.itchemicalbook.com The presence of the 2-methylphenyl groups in 3,5-Bis(2-methylphenyl)-1,2,4-oxadiazole introduces steric considerations. The ortho-methyl groups can hinder the approach of nucleophiles to the C3 and C5 positions, potentially reducing reaction rates compared to unsubstituted 3,5-diphenyl-1,2,4-oxadiazole (B189376). Electronically, the methyl groups are weakly electron-donating, which might slightly decrease the electrophilicity of the C3 and C5 carbons.

Table 1: General Reactivity Profile of the 1,2,4-Oxadiazole Ring
Ring PositionCharacterTypical ReactionsInfluence of 3,5-Bis(2-methylphenyl) Substituents
C3ElectrophilicNucleophilic attack, ANRORC-type rearrangementsSlightly reduced electrophilicity; sterically hindered
C5ElectrophilicNucleophilic attack, ANRORC-type rearrangementsSlightly reduced electrophilicity; sterically hindered
N2Electrophilic (in intramolecular reactions)Boulton-Katritzky Rearrangement (with appropriate C3 side-chain)Not directly involved in attack by external nucleophiles
N4Nucleophilic / Weakly BasicProtonation, AlkylationBasicity may be slightly influenced by aryl groups
O1-N2 BondLabileCleavage in thermal and photochemical reactionsCentral to the molecule's rearrangement tendencies

Thermal Rearrangements of 1,2,4-Oxadiazoles

The low aromaticity and weak O-N bond of the 1,2,4-oxadiazole nucleus make it prone to thermally induced rearrangements, often resulting in the formation of more stable heterocyclic systems. psu.educhim.it

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal isomerization of heterocyclic systems. osi.lv For the 1,2,4-oxadiazole series, this reaction involves an intramolecular nucleophilic substitution. chim.it A critical requirement for the BKR is the presence of a three-atom side-chain at the C3 position, which contains a nucleophilic terminal atom (e.g., N, S, or C). mdpi.com This nucleophilic atom attacks the electrophilic N2 position of the oxadiazole ring, leading to the cleavage of the O1-N2 bond and subsequent rearrangement to form a new five-membered ring. chim.it

Given this mechanistic requirement, This compound itself does not undergo the Boulton-Katritzky Rearrangement, as it lacks the necessary side-chain at the C3 position. However, if this compound were a precursor to a derivative containing the appropriate C3 side-chain, that derivative would be susceptible to BKR. For instance, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles are known to rearrange into spiropyrazolinium salts under acidic or basic conditions. mdpi.comresearchgate.net

Table 2: General Mechanism of the Boulton-Katritzky Rearrangement
StepDescriptionKey Feature
1Intramolecular Nucleophilic AttackThe terminal nucleophilic atom (Z) of a C3-linked X-Y-Z side-chain attacks the N2 atom of the oxadiazole ring.
2Ring OpeningThe weak O1-N2 bond cleaves, with the oxygen atom acting as an internal leaving group.
3Ring ClosureA new, more stable five-membered heterocyclic ring is formed. The driving force is often the formation of a stronger bond (e.g., N-N, C-N) in place of the labile O-N bond.

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is another significant pathway for the transformation of 1,2,4-oxadiazoles. osi.lvresearchgate.net This process is typically initiated by the attack of an external nucleophile on an electrophilic carbon atom of the ring, usually C5. chim.itrsc.org This addition leads to the formation of an intermediate which undergoes cleavage of a ring bond (ring opening), followed by a subsequent intramolecular cyclization to yield a new heterocyclic product (ring closure). nih.gov

For 3,5-diaryl-1,2,4-oxadiazoles, ANRORC reactions can be initiated by strong nucleophiles like hydrazine (B178648). nih.gov The reaction of various 1,2,4-oxadiazoles with hydrazine can produce 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. nih.gov In the case of this compound, the electrophilic C3 and C5 positions are potential sites for the initial nucleophilic attack. However, as previously mentioned, the steric bulk of the ortho-methyl groups on the phenyl rings could influence the regioselectivity and rate of the nucleophilic addition step. Theoretical studies on polyfluoroaryl-1,2,4-oxadiazoles have shown that the initial attack of the nucleophile can also occur on the aryl substituent, followed by cyclization onto the oxadiazole ring. rsc.org

Photochemical Transformations and Isomerizations of 1,2,4-Oxadiazoles

The photochemical reactivity of the 1,2,4-oxadiazole ring is largely dictated by the facile cleavage of the weak O-N bond upon UV irradiation. psu.educhim.it This initial bond scission generates a highly reactive intermediate that can follow several different pathways to form a variety of products, depending on the substituents and the reaction medium. clockss.org

Upon photoexcitation, 3,5-disubstituted 1,2,4-oxadiazoles typically undergo homolytic or heterolytic cleavage of the O1-N2 bond. This generates a transient species that can be described as having zwitterionic, diradical, or nitrene-like character. psu.edu The fate of this intermediate determines the final product distribution.

For 3,5-diaryl derivatives like 3,5-diphenyl-1,2,4-oxadiazole, irradiation in a nucleophilic solvent such as methanol (B129727) does not typically lead to isomerization into another heterocyclic ring. Instead, the reactive intermediate is trapped by the solvent to form open-chain products. researchgate.net For example, the photolysis of 3,5-diphenyl-1,2,4-oxadiazole in the presence of 2,3-dimethyl-2-butene (B165504) has been shown to yield N-imidoyl-aziridines via an acyliminonitrene intermediate. clockss.org

In contrast, 1,2,4-oxadiazoles with different substitution patterns, such as a C3-amino group, can undergo photoisomerization to 1,3,4-oxadiazoles via a "ring contraction-ring expansion" (RCRE) route or to a regioisomeric 1,2,4-oxadiazole via an "internal-cyclization isomerization" (ICI) mechanism. researchgate.netnih.gov For this compound, the pathway is expected to be analogous to that of the 3,5-diphenyl derivative, primarily leading to products derived from the trapping of a ring-opened intermediate.

Table 3: Photochemical Pathways for 1,2,4-Oxadiazoles
PathwayDescriptionExample Substrate TypeTypical Product
O-N Bond Cleavage & Solvent TrappingThe photo-generated intermediate reacts with a nucleophilic solvent.3,5-Diphenyl-1,2,4-oxadiazole researchgate.netOpen-chain products
Ring Contraction-Ring Expansion (RCRE)Isomerization to a different heterocyclic system.3-Amino-5-aryl-1,2,4-oxadiazoles researchgate.netresearchgate.net1,3,4-Oxadiazoles
Internal-Cyclization Isomerization (ICI)Rearrangement to a regioisomeric 1,2,4-oxadiazole.5-Alkyl-3-amino-1,2,4-oxadiazoles researchgate.net3-Alkyl-5-amino-1,2,4-oxadiazoles
AziridinationThe nitrene-like intermediate reacts with an alkene.3,5-Diphenyl-1,2,4-oxadiazole clockss.orgN-imidoyl-aziridines

Photo-oxidation via an electron-transfer mechanism is another potential photochemical pathway. In this process, the excited state of the 1,2,4-oxadiazole acts as an electron donor. This photoinduced electron transfer (PET) to a suitable electron acceptor (such as molecular oxygen or an electron-deficient solvent) generates a radical cation of the oxadiazole. researchgate.netresearchgate.net This radical cation is a highly reactive intermediate that can undergo subsequent reactions, such as proton transfer or nucleophilic attack, leading to oxidized products.

While this mechanism has been studied in detail for 4,5-dihydro-1,2,4-oxadiazoles, the principles are applicable to aromatic oxadiazoles (B1248032) as well. researchgate.netresearchgate.net For this compound, photoexcitation in the presence of an electron acceptor could lead to the formation of its radical cation. The rate and efficiency of such a process would depend on factors like the oxidation potential of the oxadiazole and the electron-accepting ability of the solvent or other species present in the reaction mixture. researchgate.netresearchgate.net The subsequent steps would involve the transformation of the radical cation intermediate into stable oxidized products. For example, some photo-mediated oxidative cyclizations to form 1,3,4-oxadiazoles proceed via a single electron transfer (SET) from the excited substrate to molecular oxygen, generating a superoxide (B77818) radical anion. rsc.org

Ring-Opening and Subsequent Cyclization Pathways

The 1,2,4-oxadiazole nucleus possesses a relatively low degree of aromaticity and a weak O-N bond, making it prone to various rearrangement reactions under thermal or photochemical conditions. chim.it These reactions typically proceed through a ring-opened intermediate, which can then cyclize to form a new, often more stable, heterocyclic system. While specific experimental data on the reactivity of this compound is limited in the reviewed literature, the general principles governing the reactivity of 3,5-diaryl-1,2,4-oxadiazoles provide a framework for understanding its potential transformations.

Key rearrangement pathways include the Boulton-Katritzky Rearrangement (BKR) and the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, as well as various photochemical rearrangements. osi.lv

The Boulton-Katritzky rearrangement is a well-documented thermal process for 1,2,4-oxadiazoles that bear a side chain at the 3-position containing a nucleophilic center. This reaction involves an intramolecular nucleophilic attack on the N(2) atom of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic system. For this pathway to be relevant to this compound, a suitable nucleophilic trigger would need to be present in a substituent, which is not inherent to the parent molecule itself but could be introduced through derivatization. For instance, studies on 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have shown their instability and tendency to rearrange into spiropyrazolinium salts. researchgate.net

The ANRORC mechanism is another significant pathway, particularly when the 1,2,4-oxadiazole ring is activated by electron-withdrawing groups. chim.it This process is initiated by the addition of an external nucleophile to the electrophilic C(5) position of the oxadiazole ring, followed by ring opening to a nitrile intermediate and subsequent ring closure to form a new heterocycle. The reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine is a classic example of this type of rearrangement. nih.gov For 3,5-diaryl-1,2,4-oxadiazoles such as this compound, the aryl groups are not strongly electron-withdrawing, which may render the C(5) position less susceptible to nucleophilic attack under mild conditions. However, reactions with strong nucleophiles or under forcing conditions could potentially initiate this pathway.

Photochemical rearrangements offer an alternative avenue for the transformation of 1,2,4-oxadiazoles. Irradiation can induce the cleavage of the weak O-N bond, leading to the formation of reactive intermediates that can undergo a variety of cyclization and isomerization reactions. psu.edu For example, the photochemical behavior of 3-acylamino-1,2,4-oxadiazoles has been investigated, revealing pathways to quinazolinone systems. psu.edu Studies on the arylhydrazones of 3-benzoyl-5-X-1,2,4-oxadiazoles have also demonstrated a photochemical version of the Boulton-Katritzky reaction. nih.gov

While specific data tables for the reactivity of this compound are not available in the surveyed literature, the following tables provide representative examples of ring-opening and cyclization reactions of analogous 3,5-disubstituted 1,2,4-oxadiazole systems, illustrating the principles discussed.

Table 1: Boulton-Katritzky Rearrangement of Substituted 1,2,4-Oxadiazoles

Starting MaterialConditionsProductYield (%)Ref.
5-Aryl-3-(2-aminoethyl)-1,2,4-oxadiazolesAcidic or basic conditionsSpiropyrazolinium saltsNot specified researchgate.netnih.gov
Arylhydrazones of 3-benzoyl-5-X-1,2,4-oxadiazolesPhotochemical irradiationCorresponding triazolesNot specified nih.gov

Table 2: ANRORC Rearrangement of Substituted 1,2,4-Oxadiazoles

Starting MaterialNucleophileConditionsProductYield (%)Ref.
5-Perfluoroalkyl-1,2,4-oxadiazolesHydrazineNot specifiedTriazole derivativesNot specified nih.gov
3-Chloro-5-phenyl-1,2,4-oxadiazoleAllylamineNot specifiedTetrahydro-isoxazolo-[3,4-d]-pyrimidine derivativeNot specified chim.it

Computational and Theoretical Studies on 1,2,4 Oxadiazole Compounds

Density Functional Theory (DFT) Applications in 1,2,4-Oxadiazole (B8745197) Research

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of 1,2,4-oxadiazole research, DFT has been widely applied to elucidate various molecular properties.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to study the steric and electronic effects of substituents on the 1,2,4-oxadiazole ring. bohrium.com These studies can explain the spectroscopic characteristics observed in NMR and UV-Vis experiments by considering the π- and σ-electronic effects of aryl substitutions at the C3 and C5 positions. bohrium.comresearchgate.net For instance, the orientation of substituents, such as a nitro group on an aryl ring at the C5 position, can have varied effects on the UV-spectra, a phenomenon that can be detailed through DFT computations. bohrium.com

Furthermore, DFT is instrumental in obtaining optimized molecular geometries and for conducting frontier molecular orbital (HOMO-LUMO) analysis. mdpi.com This is crucial for understanding the reactivity and stability of 1,2,4-oxadiazole derivatives. mdpi.com The method has also been applied to investigate the electronic and steric effects in a series of 3,5-substituted 4,5-dihydro-1,2,4-oxadiazoles. bohrium.com

Investigation of Electronic Structure, Aromaticity, and Stability Profiles

The electronic structure of 1,2,4-oxadiazoles is a key determinant of their chemical behavior. Computational studies have explored the electronic properties of the 1,2,4-oxadiazole ring and its derivatives. documentsdelivered.com The 1,2,4-oxadiazole ring is considered to be among the least aromatic of the five-membered heterocyclic systems, with a reported aromaticity index (I5) of 39. psu.edu This lower aromaticity contributes to the tendency of the 1,2,4-oxadiazole ring to undergo rearrangements into more stable heterocyclic systems. psu.edu

The stability of different oxadiazole isomers has been investigated using quantum mechanics computations. scirp.org These studies have calculated parameters such as aromatic stabilization energy (ASE), nucleus-independent chemical shift (NICS), HOMO-LUMO gaps, electronegativity, hardness, and softness to establish qualitative relationships between the relative stabilities of 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373) isomers. scirp.org Results from such studies indicate that the 1,3,4-oxadiazole isomer is generally more stable than the 1,2,4-oxadiazole isomer. scirp.orgscirp.org The stability of 1,2,4-oxadiazole derivatives is also influenced by the nature and position of substituents on the heterocyclic ring. researchgate.net

Calculated Properties of Oxadiazole Isomers
IsomerAromatic Stabilization Energy (ASE) (kcal/mol)Hardness (eV)Relative Stability
1,2,3-Oxadiazole9.540.1178Less Stable
1,2,4-Oxadiazole6.05--
1,2,5-Oxadiazole9.06--
1,3,4-Oxadiazole38.200.1327More Stable

Computational Elucidation of Reaction Mechanisms and Transition State Geometries

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving 1,2,4-oxadiazoles. The inherent reactivity of the 1,2,4-oxadiazole ring, stemming from its low aromaticity and the labile O-N bond, makes it susceptible to thermal and photochemical rearrangements. psu.edu DFT calculations have been employed to study the photoinduced competitive rearrangements of substituted 1,2,4-oxadiazoles. nih.gov These studies help in understanding the evolution of the excited state towards stable ground-state intermediates and the subsequent thermally driven reaction pathways. nih.gov

The Boulton-Katritzky rearrangement, a well-known thermal transformation of 1,2,4-oxadiazoles, has been the subject of mechanistic studies that evaluate the role of reaction conditions and substituent effects. chim.it Computational methods can be used to model the transition state geometries and reaction energy profiles for such rearrangements, providing a detailed picture of the reaction pathway. The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles often involves the cyclization of O-acylamidoximes. chim.it Computational modeling can shed light on the mechanism of this cyclization process, including the identification of key intermediates and transition states.

Conformational Analysis and Molecular Dynamics of Substituted 1,2,4-Oxadiazoles

The three-dimensional structure and conformational flexibility of substituted 1,2,4-oxadiazoles are critical for their biological activity and material properties. Conformational analysis of these compounds can reveal the preferred spatial arrangement of the substituents relative to the oxadiazole ring. For example, in C5-substituted 4,5-dihydro-1,2,4-oxadiazoles, intramolecular interactions can significantly affect their structural and spectroscopic features. bohrium.com

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. In the context of 1,2,4-oxadiazole research, MD simulations have been used to understand the stability of these compounds when interacting with biological macromolecules, such as proteins. tandfonline.com By simulating the compound in a protein's active site, researchers can gain insights into the conformational changes and binding stability of the ligand-protein complex. tandfonline.com This information is invaluable in the design of new drug candidates.

Quantitative Relationships Between Structure and Stability of 1,2,4-Oxadiazole Isomers and Derivatives

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for their biological activities. iaea.orgnih.gov These models can predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives. researchgate.netresearchgate.net

While QSAR studies often focus on biological activity, the principles can be extended to understand the relationship between structure and chemical stability. By analyzing a series of 1,2,4-oxadiazole isomers and derivatives with varying substituents, it is possible to develop quantitative models that relate structural features to stability parameters. scirp.org For instance, global reactivity descriptors such as hardness and softness, derived from DFT calculations, can be used to assess the reactivity and stability of different derivatives. mdpi.com Compounds with higher hardness values are generally less reactive and more stable. mdpi.com

Global Reactivity Descriptors and Stability
Derivative FeatureHardnessReactivityStability
Electron-donating groupsGenerally LowerMore ReactiveLess Stable
Electron-withdrawing groupsGenerally HigherLess ReactiveMore Stable

Following a comprehensive search for scientific literature on the chemical compound 3,5-Bis(2-methylphenyl)-1,2,4-oxadiazole , it has been determined that there is a significant lack of specific research data pertaining to its advanced applications in materials science and coordination chemistry as outlined in the requested article structure.

The performed searches yielded general information on the synthesis and properties of the broader class of 3,5-disubstituted-1,2,4-oxadiazoles. While the "2-methylphenyl" group is sometimes mentioned as a possible substituent in synthetic methodologies, dedicated studies on the resulting compound, this compound, are not available in the accessed scientific literature.

Liquid Crystalline Materials: There is no evidence of the design, synthesis, or characterization of this compound for liquid crystal applications.

Luminescent and Optoelectronic Materials: The luminescent or optoelectronic properties of this specific compound have not been reported. Research in this area focuses on 1,2,4-oxadiazole derivatives with different substitution patterns.

Energetic Materials: The chemical structure of this compound lacks the typical functional groups (e.g., nitro, nitramino) associated with energetic materials. No studies have explored it in this context.

Polymer Chemistry: There are no reports of incorporating the this compound motif into polymer backbones or as a side group.

Coordination Chemistry: The use of this compound as a ligand for the synthesis of metal complexes, and the structural characterization of such complexes, has not been described in the available literature.

Due to the absence of specific, scientifically verifiable information for "this compound" in the requested fields, it is not possible to generate the thorough and accurate scientific article as instructed. The available data is limited to general synthesis routes for the class of compounds and does not extend to the specific applications and characterization required by the article outline.

Advanced Chemical Applications of 1,2,4 Oxadiazoles in Materials Science and Coordination Chemistry

Coordination Chemistry of 1,2,4-Oxadiazole (B8745197) Ligands

Chelation Properties and Rational Ligand Design

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. nih.gov While it is an aromatic system, it is considered to be one of the least aromatic among the five-membered heterocyclic systems. nih.gov In the context of coordination chemistry, 1,2,4-oxadiazoles have been explored as ligands, although less extensively than their 1,3,4-oxadiazole (B1194373) counterparts. mdpi.com

The chelation properties of 1,2,4-oxadiazole derivatives are largely dependent on the nature and position of the substituents at the 3- and 5-positions of the ring. For simple 3,5-diaryl-1,2,4-oxadiazoles, where the aryl groups lack additional donor atoms in close proximity to the oxadiazole core, the coordination to a metal center typically occurs through one of the nitrogen atoms of the oxadiazole ring, acting as a monodentate ligand.

However, the rational design of ligands for chelation involves the introduction of additional coordinating groups onto the aryl substituents. For instance, the incorporation of pyridyl groups at the 3- and/or 5-positions can transform the 1,2,4-oxadiazole into a bidentate or even a tridentate chelating ligand. A notable example is 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole, which can coordinate to a metal ion through the nitrogen atoms of both pyridyl rings and potentially one of the nitrogen atoms of the central oxadiazole ring. mdpi.com This multi-dentate coordination leads to the formation of stable metal complexes with well-defined geometries.

The design of such ligands is guided by several principles:

Nature of the Metal Ion: The choice of the metal ion (e.g., transition metals like copper, nickel, zinc) influences the preferred coordination geometry and the stability of the resulting complex. mdpi.com

Steric Hindrance: The steric bulk of the substituents on the aryl rings can affect the ability of the ligand to approach and coordinate to the metal center. In the case of 3,5-Bis(2-methylphenyl)-1,2,4-oxadiazole, the methyl groups in the ortho position of the phenyl rings could introduce some steric hindrance, potentially influencing the coordination mode and the stability of the complex.

Electronic Effects: The electronic properties of the substituents on the aryl rings can modulate the electron density on the nitrogen atoms of the oxadiazole ring, thereby affecting their coordinating ability.

By systematically modifying the substituents on the 1,2,4-oxadiazole core, it is possible to fine-tune the electronic and steric properties of the ligand to achieve desired coordination behavior and to synthesize metal complexes with specific catalytic, photophysical, or biological properties.

Table 1: Potential Chelation Modes of 3,5-Disubstituted 1,2,4-Oxadiazoles

Substituent at 3- and 5-positionsPotential Chelation ModeExample Ligand
PhenylMonodentate3,5-diphenyl-1,2,4-oxadiazole (B189376)
2-PyridylBidentate3-(2-pyridyl)-5-phenyl-1,2,4-oxadiazole
2-Pyridyl at both positionsBidentate or Tridentate3,5-bis(2-pyridyl)-1,2,4-oxadiazole

Spectroscopic and Mechanistic Investigations of Metal-Oxadiazole Interactions

Spectroscopic techniques are invaluable tools for elucidating the nature of metal-ligand interactions in 1,2,4-oxadiazole complexes. These investigations provide insights into the coordination environment of the metal ion, the electronic structure of the complex, and the mechanism of its formation and reactions.

UV-Visible Spectroscopy: The coordination of a 3,5-diaryl-1,2,4-oxadiazole ligand to a metal ion typically results in changes in the UV-Visible absorption spectrum. These changes can be monitored through spectrophotometric titrations to determine the stoichiometry and stability constants of the metal complexes. For instance, the interaction of a copper(II) complex of 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole with DNA has been studied using UV-Vis titrations, which indicated a tight binding of the complex to the DNA. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the C=N and C-O bonds within the oxadiazole ring upon complexation with a metal ion. A shift to lower or higher wavenumbers can indicate the involvement of the nitrogen atoms in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, NMR spectroscopy is a powerful technique to determine the solution-state structure. The coordination of the ligand to the metal center will cause shifts in the proton and carbon signals of the 1,2,4-oxadiazole and its substituents.

Mechanistic Investigations: Mechanistic studies of metal-oxadiazole interactions often focus on their role in catalysis or their interactions with biological macromolecules. For example, studies on copper complexes of 1,2,4-oxadiazole derivatives have explored their DNA binding and cleavage activities. mdpi.com Spectroscopic techniques, in conjunction with other methods like viscosity measurements and gel electrophoresis, can help to elucidate the binding mode (e.g., intercalation, groove binding) and the mechanism of action. mdpi.com

Table 2: Illustrative Spectroscopic Data for a Hypothetical Metal Complex of a 3,5-Diaryl-1,2,4-Oxadiazole Ligand

Spectroscopic TechniqueFree LigandMetal ComplexInterpretation
UV-Vis (λmax, nm) 280, 320285, 330, 450 (d-d transition)Shift in ligand-based transitions and appearance of new metal-centered bands upon coordination.
IR (ν, cm⁻¹) 1610 (C=N)1595 (C=N)Shift in the C=N stretching frequency indicating coordination of a nitrogen atom to the metal center.
¹H NMR (δ, ppm) 7.2-7.8 (aromatic)7.5-8.2 (aromatic)Downfield shift of aromatic proton signals upon coordination due to the electron-withdrawing effect of the metal ion.

These spectroscopic and mechanistic investigations are crucial for understanding the structure-property relationships of metal complexes containing 1,2,4-oxadiazole ligands and for the rational design of new functional materials and therapeutic agents.

Future Perspectives and Emerging Avenues in 3,5 Bis 2 Methylphenyl 1,2,4 Oxadiazole Research

Innovation in Green and Sustainable Synthetic Methodologies for Diaryl-1,2,4-Oxadiazoles

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds, including diaryl-1,2,4-oxadiazoles. Future research is geared towards developing more environmentally benign and efficient synthetic protocols that minimize waste, reduce energy consumption, and utilize safer reagents and solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govacs.org The application of microwave technology to the synthesis of 3,5-diaryl-1,2,4-oxadiazoles can expedite the discovery of new derivatives by enabling rapid reaction screening and optimization. acs.org Future work will likely focus on solvent-free microwave-assisted synthesis or the use of green solvents like water or ethanol, further enhancing the eco-friendliness of the process. wjarr.comnih.gov

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of oxadiazole derivatives. Ultrasound irradiation can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. nih.govnih.gov This technique has been successfully employed for the synthesis of various heterocyclic compounds and holds promise for the efficient and eco-friendly production of 3,5-diaryl-1,2,4-oxadiazoles, potentially at ambient temperatures and with reduced solvent usage. nih.govsemanticscholar.orgnih.govresearchgate.net

Catalysis and Novel Reagents: The development of novel catalysts, including biocatalysts and recyclable heterogeneous catalysts, is a key area of future research. These catalysts can offer higher selectivity and efficiency while minimizing waste. Additionally, the exploration of safer and more sustainable reagents to replace hazardous chemicals traditionally used in oxadiazole synthesis is a critical pursuit. Metal-free synthetic routes are also gaining attention for their environmental benefits. nih.gov

Green Synthesis TechniqueKey AdvantagesFuture Research Direction
Microwave-Assisted Synthesis Reduced reaction times, Increased yields, Enhanced puritySolvent-free conditions, Use of green solvents
Ultrasound-Mediated Synthesis Enhanced reaction rates, Milder reaction conditionsApplication to a wider range of diaryl-1,2,4-oxadiazoles
Novel Catalysis Higher selectivity, Recyclability, Reduced wasteDevelopment of biocatalysts and heterogeneous catalysts

Exploration of Novel Reactivity Patterns and Unprecedented Rearrangements

The 1,2,4-oxadiazole (B8745197) ring, characterized by a relatively weak N-O bond and low aromaticity, is prone to various rearrangement reactions, opening up avenues for the synthesis of other heterocyclic systems. researchgate.netosi.lvchim.it

Boulton-Katritzky Rearrangement (BKR): The BKR is a well-documented thermal rearrangement of 1,2,4-oxadiazoles that can lead to the formation of diverse heterocyclic structures. chim.itmdpi.com Future research could explore the BKR of strategically substituted 3,5-diaryl-1,2,4-oxadiazoles to access novel and potentially bioactive compounds. The reaction conditions and the nature of the substituents on the aryl rings can be systematically varied to control the rearrangement pathway and the resulting products. mdpi.comrsc.orgresearchgate.net

Photochemical Rearrangements: The photochemical behavior of 1,2,4-oxadiazoles presents another exciting area of exploration. chim.itnih.gov Irradiation with UV light can induce cleavage of the N-O bond, leading to reactive intermediates that can undergo a variety of transformations, including ring contraction-ring expansion, isomerization, and cyclization reactions. nih.govcolab.ws Investigating the photochemical rearrangements of 3,5-bis(2-methylphenyl)-1,2,4-oxadiazole and its derivatives could unveil unprecedented reaction pathways and provide access to unique molecular architectures.

Tandem Reactions: The development of tandem reactions involving the 1,2,4-oxadiazole ring as a key reactive intermediate is a promising strategy for the efficient construction of complex molecules. For instance, a palladium-catalyzed C-N coupling/Boulton-Katritzky rearrangement process has been reported for the synthesis of africacommons.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines from 1,2,4-oxadiazol-3-amines. rsc.org Future work could focus on designing novel tandem sequences that leverage the inherent reactivity of the 3,5-diaryl-1,2,4-oxadiazole core.

Advanced Computational Modeling for Predictive Chemical Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 3,5-diaryl-1,2,4-oxadiazole research, in silico methods can accelerate the design and discovery of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in identifying the key structural features of 3,5-diaryl-1,2,4-oxadiazole derivatives that govern their biological activity. By developing robust QSAR models, researchers can predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Molecular Docking and Dynamics: Molecular docking simulations can elucidate the binding interactions of 3,5-diaryl-1,2,4-oxadiazole derivatives with biological targets, such as enzymes and receptors. mdpi.commdpi.com This information is crucial for understanding their mechanism of action and for the rational design of more potent and selective inhibitors. Molecular dynamics simulations can further provide insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of 3,5-diaryl-1,2,4-oxadiazoles. nih.gov This can aid in understanding their photochemical behavior and in predicting their potential for applications in materials science, such as in organic electronics.

Computational MethodApplication in 3,5-Diaryl-1,2,4-Oxadiazole Research
QSAR Predicting biological activity and guiding lead optimization.
Molecular Docking Identifying binding modes and designing potent inhibitors.
Molecular Dynamics Assessing the stability of ligand-receptor complexes.
DFT Calculations Understanding electronic properties and predicting reactivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. africacommons.netresearchgate.netstrath.ac.ukspringerprofessional.de The integration of flow chemistry with automated synthesis platforms is poised to revolutionize the synthesis of 3,5-diaryl-1,2,4-oxadiazoles and other heterocyclic compounds.

Continuous Flow Synthesis: The synthesis of 1,2,4-oxadiazoles has been successfully demonstrated in continuous flow reactors. uc.pt This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net Future research will focus on developing telescoped flow processes where multiple reaction steps are performed sequentially without the need for intermediate isolation and purification. africacommons.net

Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics and software control, can perform multi-step syntheses with minimal human intervention. researchgate.netresearchgate.netsigmaaldrich.comnih.govmendeley.com By integrating the flow synthesis of 3,5-diaryl-1,2,4-oxadiazoles with these platforms, it will be possible to rapidly generate libraries of analogues for high-throughput screening in drug discovery and materials science.

The combination of flow chemistry and automation will not only accelerate the pace of research but also enable on-demand synthesis of specific 3,5-diaryl-1,2,4-oxadiazole derivatives.

Emerging Applications in Specialized Materials and Advanced Chemical Technologies

Beyond their traditional role in medicinal chemistry, 3,5-diaryl-1,2,4-oxadiazoles are being explored for their potential in advanced materials and chemical technologies. researchgate.net

Organic Electronics: The electron-deficient nature of the 1,2,4-oxadiazole ring, coupled with the tunable electronic properties of the flanking aryl groups, makes these compounds promising candidates for applications in organic electronics. rsc.org Specifically, diaryl-1,3,4-oxadiazoles have been investigated as electron-transporting materials in organic light-emitting diodes (OLEDs). rsc.orgchem960.comresearchgate.net The similar electronic properties suggest that 3,5-diaryl-1,2,4-oxadiazoles could also exhibit excellent performance in such devices. Future research will involve the synthesis and characterization of novel 3,5-diaryl-1,2,4-oxadiazoles with tailored photophysical and electronic properties for use in OLEDs, organic photovoltaics, and organic field-effect transistors.

Liquid Crystals: The rigid, rod-like structure of some 3,5-diaryl-1,2,4-oxadiazole derivatives makes them suitable for applications as liquid crystals. lifechemicals.com By carefully designing the substituents on the aryl rings, it is possible to tune the mesomorphic properties of these compounds. This opens up possibilities for their use in display technologies and other advanced optical materials.

Luminescent Materials: The inherent fluorescence of some diaryl-oxadiazole derivatives suggests their potential as luminescent materials. lifechemicals.com Further investigation into the photophysical properties of this compound and its analogues could lead to the development of new fluorescent probes and sensors.

Q & A

Basic: What synthetic methodologies are optimal for preparing 3,5-Bis(2-methylphenyl)-1,2,4-oxadiazole derivatives?

The synthesis typically involves cyclization of amidoximes with acyl chlorides or carboxylic acid derivatives. Key steps include:

  • Reaction Conditions : Refluxing amidoximes (e.g., benzamidoxime) with substituted benzoyl chlorides in polar aprotic solvents (e.g., DMSO) under reduced pressure, followed by crystallization with ethanol/water mixtures (65% yield) .
  • Microwave-Assisted Synthesis : Accelerates cyclization via microwave irradiation (5 minutes vs. 10 hours conventional heating), improving efficiency and reducing side products .
  • Intermediate Isolation : Monitor reaction progress via TLC or HPLC to isolate intermediates like O-acylamidoximes before cyclization .

Basic: What experimental protocols are used to evaluate anticancer activity of this compound derivatives?

  • Cell Line Screening : Use DU 145 (prostate cancer) and MCF-7 (breast cancer) cell lines for cytotoxicity assays (e.g., MTT or SRB). Compare IC₅₀ values against normal cells like HEK-293 to assess selectivity .
  • Mechanistic Studies :
    • Topoisomerase IIα Inhibition : Measure ATPase domain binding via fluorescence polarization or molecular docking .
    • Apoptosis Induction : Perform flow cytometry (Annexin V/PI staining) to confirm caspase-mediated pathways .

Advanced: How can computational methods resolve contradictions in cytotoxicity data between cancer and normal cells?

  • Molecular Dynamics (MD) Simulations : Model interactions between derivatives and targets (e.g., topo IIα ATP-binding site) to identify selective binding motifs. Use dynophore models to map key interactions (e.g., hydrogen bonds, hydrophobic contacts) .
  • Quantum Chemical Analysis : Calculate electrostatic potential (ESP) and electron localization function (ELF) using Multiwfn to correlate electronic properties with cytotoxicity .
  • Comparative QSAR : Develop models to predict selectivity based on substituent effects (e.g., 2-methylphenyl vs. pyridyl groups) .

Advanced: What strategies optimize the antioxidant activity of 3,5-diaryl-1,2,4-oxadiazoles?

  • Structural Tuning : Introduce electron-donating groups (e.g., vanillin) at the aryl rings to enhance radical scavenging (DPPH/ABTS⁺ assays show 70–90% activity at 50 μM) .
  • Mechanistic Probes :
    • DNA Protection Assays : Quantify inhibition of AAPH-induced DNA oxidation via gel electrophoresis or comet assays .
    • Metal Chelation Studies : Use UV-Vis spectroscopy to assess Cu²⁺/GSH binding, which reduces ROS generation .

Advanced: How are thermal stability and decomposition pathways analyzed for energetic 1,2,4-oxadiazole derivatives?

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >250°C for 3,5-diphenyl derivatives) .
  • Flash Pyrolysis-GC/MS : Identify fragmentation products (e.g., benzonitrile or CO₂ release) under high-temperature conditions (600°C) .
  • Detonation Performance : Calculate detonation velocity (e.g., 9046 m/s) and pressure (37.4 GPa) using Gaussian 03 for RDX-like energetic materials .

Advanced: What design principles govern metal complex formation with this compound ligands?

  • Ligand Modification : Introduce pyridyl or phenyl groups at positions 3 and 5 to enhance chelation with Cu(II), Ni(II), or Zn(II) .
  • Characterization Techniques :
    • X-Ray Crystallography : Confirm octahedral geometry in complexes (e.g., [Cu(L)₂Cl₂]) .
    • Antiproliferative Assays : Test complexes against human carcinoma cells (e.g., HeLa) to compare efficacy with free ligands .

Advanced: How do researchers address discrepancies in reported cytotoxicity toward normal vs. cancer cells?

  • Dose-Response Profiling : Conduct time-dependent assays to identify therapeutic windows (e.g., lower IC₅₀ in DU 145 vs. HEK-293 at 24h vs. 48h) .
  • Cellular Uptake Studies : Use fluorescently tagged derivatives to track intracellular accumulation differences via confocal microscopy .
  • Pathway-Specific Inhibitors : Co-administer apoptosis inhibitors (e.g., Z-VAD-FMK) to verify mechanism specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.